3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Chemical reactions involving the compound can be studied using various techniques. For example, the oxidation of alcohols to ketones or aldehydes is a common reaction in organic chemistry .Scientific Research Applications
Organic Synthesis and Chemical Properties
Oxetane Ring Utility in Drug Discovery : The oxetane ring, a feature in the structure of the compound, is significant in drug discovery as a bioisostere for the geminal dimethyl group and the carbonyl group. A method to access diverse 3-aminooxetanes is described through the reactivity of oxetan-3-tert-butylsulfinimine, which is structurally related to the compound (Hamzik & Brubaker, 2010).
Synthesis of Vinylsulfones and Vinylsulfonamides : The compound is related to vinylsulfones and vinylsulfonamides, which have broad biological activities and utility in synthetic organic chemistry. A protocol for the synthesis of low molecular weight representatives like 1-(methylsulfonyl)-1-propene is outlined, relevant to the understanding of the compound's synthesis and properties (Kharkov University Bulletin Chemical Series, 2020).
Chemical Reactions and Mechanisms
Mechanisms of Intramolecular Cyclization : The study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, closely related to the compound, reveals insights into the mechanisms of intramolecular cyclization under various conditions. This includes the reactivity of the ketone, enol, and enolate forms, offering a deeper understanding of the chemical behaviors of such compounds (Ning, Otani, & Ohwada, 2018).
Microwave-Assisted Cleavage of Oximes : The microwave-assisted cleavage of oximes, which can be structurally related to the compound , highlights an important chemical reaction process. This method converts oximes into their parent carbonyl compounds, which is relevant to understanding the reactivity of similar compounds (Khazaei & Manesh, 2005).
Atmospheric Chemistry
- Relevance in Atmospheric Chemistry : The study of dimethyl sulfide (DMS), which shares a similar sulfone group with the compound, provides insights into atmospheric chemistry, particularly in aerosol formation and cloud formation processes. The oxidation pathways and mechanisms of DMS in the atmosphere are important for understanding the environmental impact of similar organosulfur compounds (Mardyukov & Schreiner, 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as sulfonamides, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis .
Mode of Action
Sulfonamides, which share a similar functional group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
It is known that the inhibition of folic acid synthesis by sulfonamides disrupts the production of dna in bacteria, affecting their growth and proliferation .
Pharmacokinetics
Oxidation of the S-methyl moiety is the primary reaction to yield the sulfoxide and sulfone .
Result of Action
The inhibition of folic acid synthesis by sulfonamides, which share a similar functional group, disrupts the production of dna in bacteria, affecting their growth and proliferation .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that Thiofanox sulfone is a metabolite of Thiofanox, which implies that it may interact with various enzymes, proteins, and other biomolecules in the biochemical reactions that lead to its formation and degradation .
Cellular Effects
Exposure to Thiofanox sulfone can pose health risks to humans, including potential toxic effects . This suggests that Thiofanox sulfone may have significant effects on various types of cells and cellular processes.
Temporal Effects in Laboratory Settings
It is known that Thiofanox sulfone is used as a reference material in residue analysis, which suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
CAS No. |
39184-59-3 |
---|---|
Molecular Formula |
C9H18N2O4S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
[(E)-(3,3-dimethyl-1-methylsulfonylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)7(6-16(5,13)14)11-15-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |
InChI Key |
PZOIECHFNQBYRT-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/CS(=O)(=O)C |
SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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